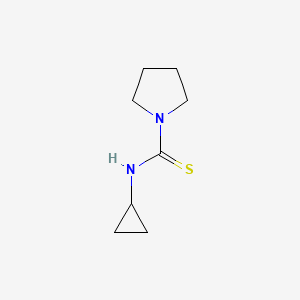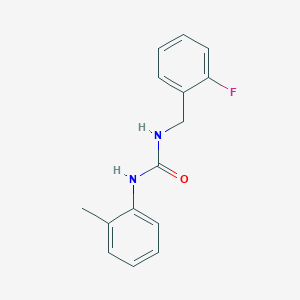![molecular formula C12H16N6S B4722187 3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4722187.png)
3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
描述
“3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a type of heterocyclic compound. It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles . These compounds are known for their diverse pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with various 3-substituted-pyrazole-4-carboxylic acids in the presence of POCl3 . The structures of the synthesized compounds are usually confirmed by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopic studies .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed by advanced spectral techniques and elemental analysis . In some cases, the structure of the compound is also confirmed by recording the single crystal X-ray structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学研究应用
Antiviral Activity
The indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . By analogy, our compound could potentially be developed as an antiviral agent, targeting specific steps in the viral replication cycle.
Anti-inflammatory and Analgesic Properties
Indole derivatives are known for their anti-inflammatory and analgesic effects. Given the structural complexity of “3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole,” it could be explored for its potential to reduce inflammation and pain, possibly by inhibiting pro-inflammatory cytokines or through the modulation of pain receptors .
Anticancer Potential
The triazolothiadiazine scaffold, which is part of the compound’s structure, has been associated with anticancer activity. These compounds can interact with various cellular targets and may inhibit tumor growth or induce apoptosis in cancer cells .
Antimicrobial Effects
Compounds with a triazolothiadiazine core have demonstrated antimicrobial properties. This suggests that our compound could be used in the development of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .
Enzyme Inhibition
The ability to inhibit enzymes makes triazolothiadiazine derivatives valuable in the design of drugs targeting specific enzymes. For instance, they can act as carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors, which have applications in treating conditions like glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .
Antitubercular Agents
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, new antitubercular agents are in high demand. The triazolothiadiazine derivatives have shown promise in this area, indicating that our compound could be a candidate for the development of novel antitubercular drugs .
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative stress. Indole derivatives have been found to possess antioxidant activities, which means that our compound could potentially be used to develop treatments that mitigate oxidative damage in various diseases .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. While our compound does not directly relate to plant hormones, its structural similarity to indole suggests that it could influence plant growth and development, warranting further investigation in agricultural research .
作用机制
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory properties . This suggests that the compound may target enzymes involved in inflammation, such as cyclooxygenase (COX), which catalyzes the first two steps in the biosynthesis of prostaglandins .
Mode of Action
Based on the anti-inflammatory properties of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties . In this pathway, arachidonic acid is converted into prostaglandins by the COX enzymes. By inhibiting these enzymes, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound, which can impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential anti-inflammatory properties . By inhibiting COX enzymes and reducing prostaglandin production, the compound could potentially alleviate inflammation at the cellular level.
属性
IUPAC Name |
3-ethyl-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6S/c1-4-10-15-16-12-18(10)17-11(19-12)9-6-8(13-14-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOPMDNPERNMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=NNC(=C3)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



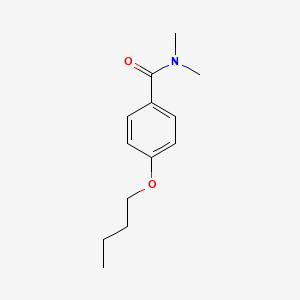
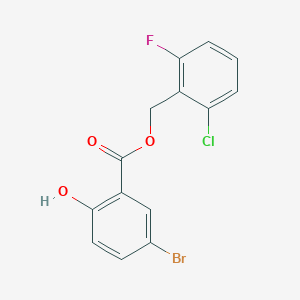
![4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B4722110.png)
![3,3'-[1,2-ethanediylbis(thio)]bis(5-butyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4722113.png)


![3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4722136.png)

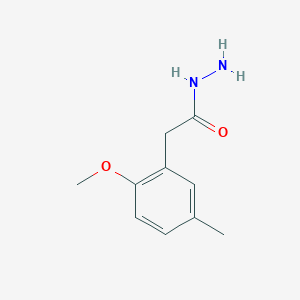
![N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4722158.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4722172.png)
